molecular formula C19H13NO2 B12527263 3,6-Bis(prop-2-ynoxy)acridine

3,6-Bis(prop-2-ynoxy)acridine

Cat. No.: B12527263
M. Wt: 287.3 g/mol
InChI Key: GNGHVJQJAFQXDR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,6-Bis(prop-2-ynoxy)acridine typically involves the reaction of acridine derivatives with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,6-Bis(prop-2-ynoxy)acridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced acridine derivatives.

    Substitution: Substitution reactions involve the replacement of functional groups in the acridine ring. Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, thiols).

    Intercalation with DNA: Acridine derivatives, including this compound, can intercalate with DNA, affecting its replication and transcription processes.

Scientific Research Applications

Comparison with Similar Compounds

3,6-Bis(prop-2-ynoxy)acridine can be compared with other acridine derivatives such as:

The uniqueness of this compound lies in its specific propargyl groups, which may confer distinct chemical reactivity and biological activity compared to other acridine derivatives .

Properties

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

3,6-bis(prop-2-ynoxy)acridine

InChI

InChI=1S/C19H13NO2/c1-3-9-21-16-7-5-14-11-15-6-8-17(22-10-4-2)13-19(15)20-18(14)12-16/h1-2,5-8,11-13H,9-10H2

InChI Key

GNGHVJQJAFQXDR-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCC#C

Origin of Product

United States

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